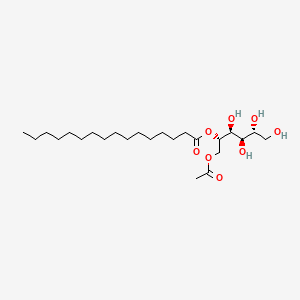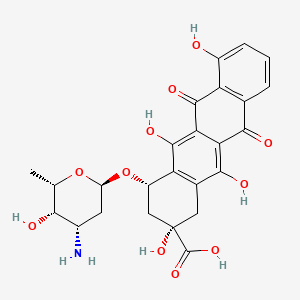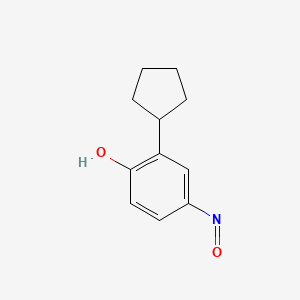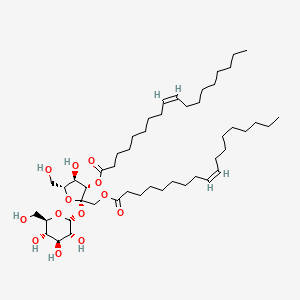
Zirconium bis(isoundecanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium bis(isoundecanoate) is a chemical compound that belongs to the class of zirconium carboxylates. It is formed by the reaction of zirconium with isoundecanoic acid. This compound is known for its unique properties and has found applications in various fields, including catalysis, coatings, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zirconium bis(isoundecanoate) can be synthesized through the reaction of zirconium tetrachloride with isoundecanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of zirconium bis(isoundecanoate) involves large-scale reactors where zirconium tetrachloride and isoundecanoic acid are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The final product is then subjected to quality control measures to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Zirconium bis(isoundecanoate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxide and other by-products.
Reduction: Under certain conditions, it can be reduced to form lower oxidation state zirconium compounds.
Substitution: It can participate in substitution reactions where the isoundecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used. The reaction conditions vary depending on the desired product.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions. The reaction conditions depend on the reactivity of the ligands.
Major Products Formed:
Oxidation: Zirconium oxide and organic by-products.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New zirconium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Zirconium bis(isoundecanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of high-performance coatings and as a stabilizer in plastics and other materials.
Wirkmechanismus
The mechanism of action of zirconium bis(isoundecanoate) involves its ability to form stable complexes with various substrates. The zirconium center acts as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with biomolecules through coordination bonds, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Zirconium tetrachloride: A precursor to zirconium bis(isoundecanoate) with similar reactivity but different applications.
Zirconium oxide: A common oxidation product with applications in ceramics and catalysis.
Zirconium acetylacetonate: Another zirconium carboxylate with different ligands and applications.
Uniqueness: Zirconium bis(isoundecanoate) is unique due to its specific ligand structure, which imparts distinct properties and reactivity compared to other zirconium compounds. Its ability to form stable complexes with various substrates makes it valuable in catalysis and materials science.
Eigenschaften
CAS-Nummer |
93965-33-4 |
|---|---|
Molekularformel |
C22H42O4Zr |
Molekulargewicht |
461.8 g/mol |
IUPAC-Name |
9-methyldecanoate;zirconium(2+) |
InChI |
InChI=1S/2C11H22O2.Zr/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI-Schlüssel |
ZYMOIIRZZCBDCC-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Zr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;[(1R,3S,6S,7S,12S,15R,16S,22R)-22-(2-ethyl-3-methylbutyl)-1,3,7-trimethyl-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B12643642.png)
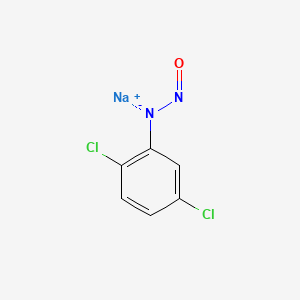
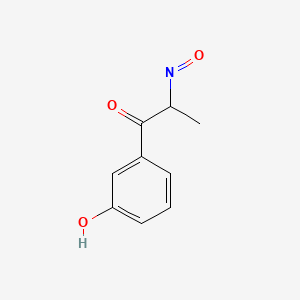

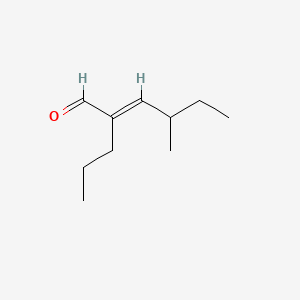
![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
